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molecular formula C12H14O2 B8725747 2-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

2-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

Cat. No. B8725747
M. Wt: 190.24 g/mol
InChI Key: XCMFHYKUYTTYBD-UHFFFAOYSA-N
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Patent
US08148391B2

Procedure details

2-Methoxy-7-oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-6,8-dicarboxylic acid diethyl ester (18.2 g, 0.0544 mol) was dissolved in ethanol and the solution was treated with Potassium hydroxide (24.4 g, 0.435 mol) in Water (140 g, 7.6 mol). The reaction was then refluxed until HPLC showed consumption of starting material (˜5 hours). The reaction was then acidified with 1N HCl and the product was extracted with dichloromethane. Organic extracts were dried over sodium sulfate, filtered and reduced. The crude mixture was filtered through a plug of silica rinsing with dichloromethane before purification. The crude mixture was purified by Isco flash column chromatography (Hexane/Ethyl Acetate). Combined fractions were reduced en vacuo to afford 6.0 grams (58%) of 2-Methoxy-5,6,8,9-tetrahydro-benzocyclohepten-7-one.
Name
2-Methoxy-7-oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-6,8-dicarboxylic acid diethyl ester
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Name
Quantity
140 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([CH:6]1[C:12](=[O:13])[CH:11](C(OCC)=O)[CH2:10][C:9]2[CH:19]=[C:20]([O:23][CH3:24])[CH:21]=[CH:22][C:8]=2[CH2:7]1)=O)C.[OH-].[K+].O>C(O)C>[CH3:24][O:23][C:20]1[CH:21]=[CH:22][C:8]2[CH2:7][CH2:6][C:12](=[O:13])[CH2:11][CH2:10][C:9]=2[CH:19]=1 |f:1.2|

Inputs

Step One
Name
2-Methoxy-7-oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-6,8-dicarboxylic acid diethyl ester
Quantity
18.2 g
Type
reactant
Smiles
C(C)OC(=O)C1CC2=C(CC(C1=O)C(=O)OCC)C=C(C=C2)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
24.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
140 g
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then refluxed until HPLC
CUSTOM
Type
CUSTOM
Details
consumption of starting material (˜5 hours)
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The crude mixture was filtered through a plug of silica rinsing with dichloromethane before purification
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by Isco flash column chromatography (Hexane/Ethyl Acetate)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(CCC(CC2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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